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2-Nitro-p-xylylene Glycol

Photocleavable polymers Polyester synthesis UV degradation

Researchers requiring UV-triggered debonding adhesives or photopatternable dielectrics face limited access to well-characterized photoreactive diol monomers. 2-Nitro-p-xylylene Glycol (NXG) is a bifunctional building block whose dual hydroxyl groups enable main-chain incorporation into step-growth polymers, while its o-nitrobenzyl moiety confers quantitative photocleavability. • Achieves ~90% o-nitrobenzyl ester cleavage at 187 J/cm² UVA, yielding a 2-fold decrease in fracture energy for clean, residue-free wafer separation. • Polyimides derived from NXG-based diamines exhibit positive-working photopatternability with photosensitivity of ~80 mJ/cm². • Enables solvent-free melt transesterification to photocleavable polyesters with controlled Mn 6,000-12,000 g/mol. Supplied with full analytical characterization (NMR, IR, Raman); available in gram to bulk quantities with rapid global logistics.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 23222-97-1
Cat. No. B1584780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-p-xylylene Glycol
CAS23222-97-1
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)[N+](=O)[O-])CO
InChIInChI=1S/C8H9NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,10-11H,4-5H2
InChIKeyKWVHOBYJXDKIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-p-xylylene Glycol (CAS 23222-97-1): Chemical Identity and Functional Overview for R&D Procurement


2-Nitro-p-xylylene Glycol (NXG), also known as 2-Nitro-1,4-benzenedimethanol (CAS 23222-97-1, MF: C8H9NO4, MW: 183.16 g/mol), is a bifunctional aromatic diol bearing a photoreactive o-nitrobenzyl moiety . The compound serves as a monomeric building block for synthesizing photocleavable polyesters and photosensitive polyimides, where UV irradiation triggers backbone cleavage via nitro-to-nitrito rearrangement [1]. Its dual hydroxyl groups enable melt transesterification without solvent, making NXG a strategic choice for incorporating controlled photodegradability into polymeric materials [2].

2-Nitro-p-xylylene Glycol: Why Generic Diol or Nitrobenzyl Alternatives Cannot Substitute


Substituting 2-Nitro-p-xylylene Glycol (NXG) with a generic aliphatic diol (e.g., 1,4-butanediol) eliminates the photoreactive o-nitrobenzyl unit essential for UV-triggered polymer degradation [1]. Conversely, substituting with a non-xylylene nitrobenzyl monomer (e.g., 2-nitrobenzyl alcohol) forfeits the dual hydroxyl functionality required for backbone incorporation via step-growth polymerization—the unsubstituted analog yields only terminal capping, not main-chain photocleavable linkages [2]. Furthermore, the para-xylylene spacing in NXG confers distinct thermal stability and solubility profiles in polyimides relative to non-xylylene or meta-substituted analogs [3].

2-Nitro-p-xylylene Glycol: Quantitative Evidence for Differentiated Performance in Photocleavable Polymer Systems


Photocleavage Efficiency: 2-Nitro-p-xylylene Glycol-Based Polyesters Achieve ~90% ONB Unit Cleavage at 187 J/cm² UVA

In polyesters synthesized with 2-Nitro-p-xylylene Glycol (NXG) as the photoreactive diol comonomer via melt transesterification, exposure to broad-wavelength UV irradiation (UVA) achieved approximately 90% cleavage of the o-nitro benzyl ester (ONB) units at a maximum dosage of 187 J/cm², as quantified by ¹H NMR spectroscopy [1]. This cleavage translated into a mechanical consequence: wedge fracture testing revealed an approximately two-fold decrease in fracture energy upon UV irradiation [2]. While direct comparator data for alternative o-nitrobenzyl diols under identical conditions are absent in this study, the magnitude of ONB unit cleavage (90%) and the associated two-fold fracture energy reduction provide a baseline for evaluating NXG-containing polyester performance [3].

Photocleavable polymers Polyester synthesis UV degradation Microelectronics adhesives

Synthetic Efficiency: One-Step Synthesis of 2-Nitro-p-xylylene Glycol Achieves Quantitative Yield via Adapted Vilsmeier Conditions

A 2023 protocol reported the one-step synthesis of 2-Nitro-p-xylylene Glycol in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. Traditional multi-step routes for nitro-substituted xylylene diols typically proceed via sequential nitration and reduction steps with moderate overall yields, though quantitative comparative yield data for alternative synthetic approaches are not provided in the publication [2].

Organic synthesis Nitroaromatic diols Vilsmeier reaction Monomer preparation

Photosensitivity in Polyimides: NXG-Derived Polyimides Exhibit ~80 mJ/cm² Sensitivity with Positive-Working Imaging

Polyimides derived from 2-nitro-p-xylyleneoxyamine (synthesized from NXG) exhibit both positive-working imaging behavior and high photosensitivity of approximately 80 mJ/cm² when prepared using a polyalicyclic dianhydride [1]. In a direct head-to-head comparison, these NXG-derived polyimides showed distinct thermal stability and solubility profiles compared to polyimides prepared from the non-nitro analog p-xylyleneoxyamine, which lacks the photoreactive o-nitrobenzyl moiety and therefore does not undergo photodegradation [2].

Photosensitive polyimides Positive-working photoresists Microelectronics Polyimide synthesis

Molecular Weight Control: NXG-Containing Polyesters Synthesized with Controlled Mn of 6000-12000 g/mol via Melt Transesterification

Melt transesterification of 2-Nitro-p-xylylene Glycol (NXG) with appropriate diesters provided a solvent-free method for synthesizing NXG-containing polyesters with controlled number-average molecular weights (Mn) in the range of 6000 to 12000 g/mol, as determined by size exclusion chromatography (SEC) [1]. This solvent-free approach contrasts with conventional solution polymerization methods that typically require organic solvents, though direct comparative molecular weight control data for alternative nitrobenzyl diols under identical melt conditions are not available [2].

Melt transesterification Controlled molecular weight Polyester synthesis Solvent-free polymerization

2-Nitro-p-xylylene Glycol: Evidence-Based Application Scenarios for R&D and Industrial Procurement


Photocleavable Temporary Bonding Adhesives for Semiconductor Wafer Processing

Researchers developing temporary adhesives for semiconductor flip-chip bonding or wafer thinning should prioritize NXG as the photoreactive diol monomer. Evidence demonstrates that NXG-containing polyesters achieve ~90% o-nitro benzyl ester cleavage at 187 J/cm² UVA, resulting in a two-fold decrease in fracture energy [1]. This quantified debonding response enables clean, residue-free wafer separation without mechanical stress or solvent exposure. Alternative diols lacking the o-nitrobenzyl moiety cannot provide this UV-triggered debonding functionality, while non-xylylene nitrobenzyl alcohols fail to incorporate as main-chain linkages.

Positive-Working Photosensitive Polyimide Photoresists for Microelectronics Patterning

For microelectronics fabrication requiring positive-working photoresists with high sensitivity, NXG-derived polyimides offer a differentiated solution. Polyimides synthesized from 2-nitro-p-xylyleneoxyamine (derived from NXG) exhibit positive-working imaging behavior and photosensitivity of ~80 mJ/cm² when prepared with polyalicyclic dianhydrides [2]. Direct comparison confirms that polyimides prepared from the non-nitro analog p-xylyleneoxyamine lack photoreactivity entirely, making NXG the essential monomer for imparting photopatternability to polyimide films.

Solvent-Free Synthesis of Photodegradable Polyesters for Sustainable Materials R&D

For projects emphasizing green chemistry or solvent reduction, NXG enables solvent-free melt transesterification to produce photocleavable polyesters with controlled Mn of 6000-12000 g/mol [3]. This eliminates organic solvent procurement and disposal costs while maintaining reproducible polymer architecture. The quantitative one-step NXG synthesis reported in 2023 further supports efficient monomer supply for scaled polymer production [4].

Monomer Supply for Photodegradable Polymer Research in Academia and Industrial R&D

Research groups exploring photodegradable materials should select NXG as a well-characterized, commercially available monomer (TCI N0519, Santa Cruz sc-487597) with validated performance in polyester and polyimide systems. The availability of quantitative synthetic protocols and established analytical characterization (NMR, IR, Raman) reduces method development time compared to synthesizing and characterizing novel o-nitrobenzyl diols in-house [4].

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